molecular formula C22H32N2O6S2 B11648597 N,N'-ethane-1,2-diylbis[4-(2-methylpropoxy)benzenesulfonamide]

N,N'-ethane-1,2-diylbis[4-(2-methylpropoxy)benzenesulfonamide]

Cat. No.: B11648597
M. Wt: 484.6 g/mol
InChI Key: QTACWMRFOGJAOB-UHFFFAOYSA-N
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Description

N,N’-ethane-1,2-diylbis[4-(2-methylpropoxy)benzenesulfonamide] is a synthetic organic compound characterized by its unique structural features. This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. The presence of the ethane-1,2-diyl linker and the 2-methylpropoxy groups attached to the benzene rings contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-ethane-1,2-diylbis[4-(2-methylpropoxy)benzenesulfonamide] typically involves a multi-step process. One common method includes the reaction of 4-(2-methylpropoxy)benzenesulfonyl chloride with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N,N’-ethane-1,2-diylbis[4-(2-methylpropoxy)benzenesulfonamide] may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-ethane-1,2-diylbis[4-(2-methylpropoxy)benzenesulfonamide] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide groups to amine groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N,N’-ethane-1,2-diylbis[4-(2-methylpropoxy)benzenesulfonamide] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-ethane-1,2-diylbis[4-(2-methylpropoxy)benzenesulfonamide] involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The ethane-1,2-diyl linker and 2-methylpropoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N’-ethane-1,2-diylbis[4-(2-methylpropoxy)benzenesulfonamide]: Characterized by the presence of sulfonamide groups and an ethane-1,2-diyl linker.

    N,N’-ethane-1,2-diylbis[4-(2-methylpropoxy)benzenesulfonamide]: Similar structure but with different substituents on the aromatic rings.

Uniqueness

N,N’-ethane-1,2-diylbis[4-(2-methylpropoxy)benzenesulfonamide] is unique due to its specific combination of functional groups and structural features The presence of the ethane-1,2-diyl linker and the 2-methylpropoxy groups provides distinct chemical properties that differentiate it from other sulfonamide compounds

Properties

Molecular Formula

C22H32N2O6S2

Molecular Weight

484.6 g/mol

IUPAC Name

4-(2-methylpropoxy)-N-[2-[[4-(2-methylpropoxy)phenyl]sulfonylamino]ethyl]benzenesulfonamide

InChI

InChI=1S/C22H32N2O6S2/c1-17(2)15-29-19-5-9-21(10-6-19)31(25,26)23-13-14-24-32(27,28)22-11-7-20(8-12-22)30-16-18(3)4/h5-12,17-18,23-24H,13-16H2,1-4H3

InChI Key

QTACWMRFOGJAOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)OCC(C)C

Origin of Product

United States

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